Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-hydroxy-2-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(15)9-7-8-5-3-4-6-10(8)13(16)11(9)14/h3-7,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTHZZFJIWEDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N(C1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS No. 1873-41-2) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-aminobenzaldehyde with diethyl malonate. This process yields the intermediate compound, which can be further modified through various chemical reactions to enhance its biological activity. The general procedure includes:
- Reactants Preparation : Combine 2-aminobenzaldehyde and diethyl malonate in a suitable solvent.
- Reaction Conditions : Heat the mixture under reflux for several hours.
- Isolation : Cool the reaction mixture, neutralize with dilute acid, and filter the precipitate.
- Purification : Recrystallize from an appropriate solvent to obtain pure this compound.
Biological Activity
This compound exhibits a range of biological activities:
Antiviral Activity
Recent studies have highlighted its potential as an anti-HIV agent. Compounds derived from this scaffold have been shown to inhibit HIV integrase (IN) activity effectively. The inhibitory potency of various derivatives has been evaluated using in vitro assays. For instance:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Ethyl 1-hydroxy derivative | 16 ± 6 | Integrase strand transfer |
| Other derivatives | >100 | Variable activity |
These findings suggest that modifications to the core structure can significantly influence antiviral efficacy .
Antibacterial Properties
In addition to antiviral activity, ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have demonstrated moderate antibacterial effects against various strains. The minimum inhibitory concentration (MIC) assays indicate that certain derivatives possess sufficient potency to inhibit bacterial growth.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 50 | Staphylococcus aureus |
| Derivative B | 75 | Escherichia coli |
These results underline the potential of this compound as a lead structure for developing new antibacterial agents .
Study on HIV Integrase Inhibition
In a study evaluating the efficacy of ethyl 1-hydroxy derivatives against HIV integrase, researchers synthesized several analogs and tested them for their ability to inhibit the strand transfer process. The results indicated that specific modifications at the aryl position significantly enhanced antiviral activity, with some compounds exhibiting IC50 values below 20 μM .
Investigation of Antibacterial Activity
Another research focused on the antibacterial properties of ethyl derivatives against opportunistic infections in HIV patients. The study revealed that while some compounds showed promising activity, further optimization is necessary to increase potency and reduce toxicity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives in anticancer therapies. For instance, certain derivatives have shown promising results in inhibiting breast cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells, attributed to the compound's ability to interact with cellular pathways involved in cell survival and death .
Antimicrobial Properties
Research indicates that compounds derived from this compound exhibit antimicrobial activities against various pathogens. These compounds can disrupt bacterial cell membranes or inhibit critical enzymes necessary for bacterial survival, making them potential candidates for developing new antibiotics .
Organic Synthesis
Building Block for Heterocycles
this compound serves as a versatile building block in organic synthesis. It can undergo various reactions, such as Michael additions and Ugi-type multicomponent condensations, leading to the formation of complex heterocyclic structures. These reactions are valuable for creating libraries of biologically active compounds .
Synthesis of Dyes and Pigments
This compound has been explored as an intermediate in dye synthesis. Its structural characteristics allow it to participate in reactions that yield vibrant dyes and pigments used in textiles and coatings .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized to modify polymer properties. By incorporating this compound into polymer matrices, researchers can enhance mechanical properties or introduce specific functionalities that improve the material's performance in various applications .
Case Studies
Comparison with Similar Compounds
Positional Isomers: 1-Hydroxy vs. 4-Hydroxy Derivatives
Key Differences :
- Synthesis : The 1-hydroxy derivative is synthesized via catalytic hydrogenation , while the 4-hydroxy analog is formed through condensation of isatoic anhydride with diethyl malonate .
- Bioactivity : The 1-hydroxy derivative’s derivatives (e.g., compounds 7b,c and 8a–c ) inhibit breast cancer cells (IC₅₀ < 10 µM) , whereas the 4-hydroxy variant’s hydrazide derivatives show anti-HIV (EC₅₀ = 2.8 µM) and antibacterial effects .
Substituted Derivatives: Chloro and Methoxy Groups
Key Insights :
- Chloro substituents enhance electrophilicity, facilitating nucleophilic substitution reactions (e.g., hydration to quinolylcyanoacetamides) .
- Methoxy groups increase steric bulk and alter solubility, impacting pharmacokinetic profiles .
Physicochemical Properties
| Property | This compound | Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Ethyl 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate |
|---|---|---|---|
| Molecular Weight | 233.22 | 233.22 | 277.27 |
| Boiling Point | Not reported | Not reported | 468.0 ± 45.0 °C (predicted) |
| Density | 1.30 g/cm³ (estimated) | 1.28 g/cm³ (estimated) | 1.247 ± 0.06 g/cm³ |
| pKa | ~9.3 (hydroxyl group) | ~6.8 (4-OH, more acidic) | 9.37 ± 0.70 |
| Solubility | Low in water; soluble in DMSO, ethanol | Similar to 1-hydroxy analog | Lower solubility due to methoxy groups |
This compound
Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Ethyl 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Anticancer Activity
Anti-HIV and Antibacterial Activity
Functionalization Potential
- Chloro and cyano derivatives serve as intermediates for synthesizing fused heterocycles (e.g., pyrido[3,2,1-ij]quinolines) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate?
- Methodological Answer : A widely used method involves reacting isatoic anhydride with diethyl malonate in dry DMF at 85°C for 5 hours. The reaction is monitored via TLC, followed by cooling and precipitation in ice-water. This yields the compound with ~40% efficiency. Key characterization includes IR (C=O and OH stretches) and LC-MS (m/z 234 [M+H]+) . Alternative routes employ N-substituted anilines and triethyl methanetricarboxylate, though industrial scaling introduces impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one), necessitating purification adjustments .
| Reagents | Conditions | Yield | Characterization |
|---|---|---|---|
| Isatoic anhydride, DMF | 85°C, 5 hours | 40% | IR: 1750, 1730 cm⁻¹ (C=O); LC-MS |
| Diethyl malonate | Ice-water quenching | TLC monitoring, pale brown powder |
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Post-synthesis characterization employs spectroscopic and chromatographic techniques:
- IR Spectroscopy : Identifies carbonyl (C=O) and hydroxyl (OH) functional groups.
- LC-MS : Confirms molecular weight (m/z 234 [M+H]+).
- TLC : Monitors reaction progress.
- X-ray crystallography (for derivatives): Resolves crystal packing and hydrogen-bonding networks (e.g., R₂²(8) dimers via N-H···O interactions) .
Advanced Research Questions
Q. How can impurities in large-scale synthesis be mitigated?
- Methodological Answer : Industrial-scale synthesis introduces impurities (e.g., 2.4–5.6% 4-hydroxy-1,2-dihydroquinolin-2-one) due to side reactions. Mitigation strategies include:
- Solvent Selection : Use high-boiling alcohols for amidation with cycloalkylamines to minimize side products .
- Chromatography : Silica-gel column purification with petroleum ether/ethyl acetate eluants .
- Recrystallization : Ethyl acetate recrystallization enhances purity .
Q. What crystallographic methods resolve the compound’s structural details?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines:
-
Crystal System : Monoclinic (space group P2₁/c) with unit cell parameters (a = 10.176 Å, b = 15.629 Å, c = 11.282 Å, β = 115.46°) .
-
Hydrogen Bonding : N-H···O interactions form R₂²(8) dimers, critical for stability .
-
Data Collection : Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) with absorption correction (SADABS) .
Parameter Value Space group P2₁/c R-factor (F² > 2σ) 0.046 Hydrogen bond length N-H···O: ~2.8–3.0 Å
Q. How do environmental factors influence the compound’s stability and efficacy?
- Methodological Answer : Stability studies assess:
- pH Sensitivity : Protonation/deprotonation of hydroxyl and carbonyl groups alters solubility and reactivity.
- Temperature : Thermal degradation above 150°C observed in analogues; storage at RT recommended .
- Solvent Interactions : Polar solvents (e.g., ethanol) enhance hydrazide moiety stability during derivatization .
Q. What methodologies identify biological interactions (e.g., enzyme inhibition)?
- Methodological Answer :
- In Vitro Assays : NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibition assays using spectrophotometric monitoring of NADH depletion .
- Molecular Docking : Computational models (e.g., AutoDock) predict binding affinities to target proteins .
- SAR Studies : Modifying substituents (e.g., chloro, phenyl groups) alters bioactivity; e.g., 6-chloro-4-phenyl derivatives show enhanced interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
